Prednisolone 17-hemisuccinate
Description
Structure
3D Structure
Properties
Molecular Formula |
C25H32O8 |
|---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
4-[[(8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]oxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C25H32O8/c1-23-9-7-15(27)11-14(23)3-4-16-17-8-10-25(19(29)13-26,33-21(32)6-5-20(30)31)24(17,2)12-18(28)22(16)23/h7,9,11,16-18,22,26,28H,3-6,8,10,12-13H2,1-2H3,(H,30,31)/t16-,17-,18-,22+,23-,24-,25-/m0/s1 |
InChI Key |
WUSLRIWRQWFDAV-CGVGKPPMSA-N |
Isomeric SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)CO)OC(=O)CCC(=O)O)CCC4=CC(=O)C=C[C@]34C)O |
Canonical SMILES |
CC12CC(C3C(C1CCC2(C(=O)CO)OC(=O)CCC(=O)O)CCC4=CC(=O)C=CC34C)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modifications of Prednisolone 17 Hemisuccinate
Diverse Synthetic Pathways to Prednisolone (B192156) 17-hemisuccinate
The synthesis of Prednisolone 17-hemisuccinate is a nuanced process, primarily due to the presence of multiple hydroxyl groups on the prednisolone molecule (at the C11, C17, and C21 positions). The tertiary hydroxyl group at the C17 position is sterically hindered and less reactive than the primary hydroxyl group at the C21 position, making regioselective synthesis a key challenge.
Direct Esterification Techniques
Direct esterification involves the reaction of prednisolone with a succinic acid derivative. The most common method for preparing steroidal hemisuccinates is the treatment of the corresponding alcohol with succinic anhydride (B1165640), often in a basic solvent like pyridine, which also acts as a catalyst. mdpi.com
However, due to the higher reactivity of the primary 21-hydroxyl group, direct acylation of prednisolone with succinic anhydride typically yields the 21-hemisuccinate ester as the major product. tapi.comnih.gov To achieve preferential esterification at the C17 position, specific strategies must be employed. One approach involves leveraging the steric hindrance around the 11β-hydroxyl group and using bulkier acylating reagents or specific reaction conditions to favor the 17α-position. nih.gov While less common for succinylation, this principle is fundamental in steroid chemistry for differentiating between hydroxyl groups of varying reactivity.
| Parameter | Typical Condition for Hemisuccinate Synthesis | Challenge for 17-Position |
| Acylating Agent | Succinic Anhydride | Non-selective, favors the more reactive C21-OH. |
| Solvent/Catalyst | Pyridine | Promotes acylation but does not guarantee C17 selectivity. |
| Temperature | Room or elevated temperatures | Higher temperatures may lead to side products. |
Investigation of Indirect Synthetic Routes and Precursor Chemistry
Indirect routes are often necessary to achieve the regioselective synthesis of this compound. These methods typically involve the use of protecting groups to block the more reactive hydroxyl functions, particularly at the C21 position, thereby directing the esterification to the C17 position.
A plausible indirect pathway involves the following steps:
Protection of the C21-OH group: The primary hydroxyl group at C21 is selectively protected using a suitable protecting group that is stable under the subsequent esterification conditions but can be removed without affecting the newly formed 17-ester.
Esterification at C17-OH: The C17-hydroxyl group of the 21-protected prednisolone is then reacted with succinic anhydride to form the 17-hemisuccinate ester.
Deprotection: The protecting group at the C21 position is selectively removed to yield the final product, this compound.
Another indirect method described for steroids with tertiary alcohols involves forming a steroidal alkoxide with a reagent like methylmagnesium bromide, followed by reaction with an acylating agent such as methyl succinyl chloride. mdpi.com Subsequent hydrolysis of the resulting monomethyl ester would yield the desired hemisuccinate. mdpi.com
The synthesis of prednisolone itself often starts from precursors like hydrocortisone (B1673445) via microbiological dehydrogenation or from other steroid intermediates through multi-step chemical reactions. vjs.ac.vnchemicalbook.comresearchgate.net The 17-hemisuccinate moiety is typically introduced in the final stages of the synthesis after the core prednisolone structure is established.
Regioselective Synthesis and Isomer Control (e.g., 17- vs. 21-positions)
Achieving control over regioselectivity is the most critical aspect of synthesizing this compound. The reactivity of the hydroxyl groups in prednisolone follows the general order: primary (C21) > secondary (C11) > tertiary (C17). Therefore, without strategic control, synthesis will overwhelmingly favor the formation of Prednisolone 21-hemisuccinate.
Methods to control this selectivity include:
Protection/Deprotection Strategy: As outlined in the indirect synthesis section, this is the most reliable method. Protecting the C21-OH ensures that acylation can only occur at the other hydroxyl sites. The subsequent reaction conditions can then be optimized to favor the C17 position over the C11 position.
Enzymatic Synthesis: Biocatalysis using specific enzymes like lipases or subtilisin has been investigated for the regioselective acylation of steroids. mdpi.com Certain enzymes can exhibit high selectivity for specific hydroxyl groups based on the steric environment of the substrate, potentially offering a route to direct esterification at the C17 position. mdpi.com
Steric Hindrance-Based Approaches: The use of bulky reagents can sometimes favor reaction at a less hindered site. However, in the case of prednisolone, the C17-OH is the most sterically hindered, making this approach challenging. A more applicable strategy involves using the steric bulk of neighboring groups on the steroid itself to direct an incoming reagent. nih.gov
Derivatization Strategies for Analytical and Functional Research
Derivatization of this compound is performed to introduce new chemical properties that facilitate its detection, quantification, or use in specific research applications, such as immunoassays.
Fluorescent Derivatization for Enhanced Detection in Research Samples
For sensitive detection in biological matrices using techniques like High-Performance Liquid Chromatography (HPLC), fluorescent labeling is often employed. semanticscholar.org Since the this compound molecule lacks a native fluorophore, derivatization is necessary to impart fluorescence. semanticscholar.org
The derivatization can target specific functional groups on the molecule:
Carbonyl Groups: The C3 and C20 keto groups are common targets for derivatization. Reagents like dansyl hydrazine (B178648) can react with these carbonyls to form highly fluorescent hydrazones. encyclopedia.pub This method has been successfully used for the analysis of various corticosteroids. encyclopedia.pub
Hydroxyl Groups: The remaining free hydroxyl groups (C11 and C21) could potentially be targeted. However, this may be less specific.
Carboxylic Acid Group: The terminal carboxyl group of the hemisuccinate chain can be reacted with fluorescent reagents that target carboxylic acids.
A common derivatization procedure involves reacting the steroid with a fluorescent labeling agent, followed by HPLC separation and fluorescence detection (FLD). semanticscholar.orgencyclopedia.pub
| Derivatization Reagent | Target Functional Group | Resulting Product | Detection Method |
| Dansyl Hydrazine | C3 or C20 Carbonyl | Fluorescent Hydrazone | HPLC-FLD |
| 9-Anthracenecarboxylic Acid N-hydroxysuccinimide ester (9-AN) | C21 Hydroxyl (if free) | Fluorescent Ester | HPLC-FLD |
| Benzamidine | Ketolic side chain | Fluorescent derivative | HPLC-FLD |
Derivatization for Immunoanalytical Method Development (e.g., Hapten Design)
This compound is well-suited for use as a hapten in the development of immunoassays, such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA). mdpi.com A hapten is a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein.
The key feature of this compound for this purpose is its terminal carboxylic acid group on the succinate (B1194679) linker. This carboxyl group provides a convenient handle for covalent conjugation to amine groups on a carrier protein, typically Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH). The reaction is usually mediated by a coupling agent like a carbodiimide (B86325) (e.g., EDC).
This process involves:
Activation of the Carboxyl Group: The carboxylic acid on the hemisuccinate linker is activated using a reagent like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).
Coupling to Carrier Protein: The activated hapten is then reacted with the carrier protein (e.g., BSA), forming a stable amide bond between the hapten and the protein.
Immunization: The resulting hapten-carrier conjugate is used to immunize an animal (e.g., a rabbit or mouse) to produce antibodies that are specific for the prednisolone molecule.
These antibodies can then be used to develop sensitive and specific immunoassays for the detection and quantification of prednisolone and related compounds. nih.govnih.gov The use of a corticosteroid-hemisuccinate conjugate for antibody production is a well-established method in the field. nih.govnih.gov
The synthesis of this compound presents unique chemical challenges primarily due to the structural characteristics of the prednisolone molecule. Prednisolone possesses three hydroxyl (-OH) groups at positions C11, C17, and C21. The C21-OH is a primary alcohol, making it the most accessible and reactive site for esterification. In contrast, the C17-OH is a tertiary alcohol, which is sterically hindered, making direct esterification at this position difficult. Consequently, the vast majority of prednisolone esters are synthesized at the C21 position, with Prednisolone 21-hemisuccinate being a common example.
However, specific methodologies have been developed to achieve esterification at the C17 position, often involving multi-step synthetic pathways.
Cyclic Orthoester Intermediate Method: A notable strategy for synthesizing 17-esters of prednisolone involves the formation of a cyclic orthoester intermediate. This approach circumvents the low reactivity of the tertiary C17-hydroxyl group.
Formation of the Orthoester: Prednisolone is reacted with a suitable orthoester, such as triethylorthopropionate, in the presence of an acid catalyst. This reaction forms a 17α,21-cyclic orthoester, effectively protecting both the C17 and C21 hydroxyl groups. google.com
Selective Hydrolysis: The cyclic orthoester is then subjected to controlled acidic hydrolysis. This step is crucial as it selectively cleaves the orthoester ring to yield the prednisolone 17-ester. For instance, using boric acid in a 50% ethanol (B145695) solution can yield the desired 17-propionate ester from its corresponding orthoester. google.com
This multi-step process, while more complex than direct esterification, allows for the specific synthesis of esters at the sterically hindered C17 position. A patent describes a similar process for preparing 21-desoxyprednisolone 17-esters, which begins with the formation of a prednisolone 17-ester via this orthoester intermediate pathway. google.comgoogle.com
Acyl Migration: Another phenomenon that can lead to the formation of a 17-ester is intramolecular acyl migration. For corticosteroids esterified at the C21 position, the acyl group can migrate to the C17 position under specific conditions. Research on 6α-methylprednisolone-21-hemisuccinate has shown that in aqueous solutions with a pH between 3.6 and 7.4, an acyl migration from the C21 to the C17 position can occur. google.com This suggests that this compound could potentially be formed as a rearrangement product of the more common 21-hemisuccinate isomer, particularly under aqueous conditions. This reaction is base-catalyzed and can result in the formation of an undesired 17α,21-bis-hemisuccinate derivative if the newly freed C21-OH group is subsequently acylated. google.com
Application of Derivatization in Mass Spectrometry-Based Quantification of Steroids
The quantification of steroids, including prednisolone and its derivatives, in biological matrices is crucial for various fields of research. Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are powerful analytical techniques for this purpose due to their specificity and sensitivity. tandfonline.com However, many steroids exhibit low ionization efficiencies and may not be sufficiently volatile for GC-MS analysis without chemical modification. tandfonline.comnih.gov Derivatization is a chemical process that modifies the analyte to improve its analytical properties. tandfonline.com
For mass spectrometry-based analysis, derivatization aims to:
Enhance ionization efficiency in techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). nih.gov
Improve chromatographic separation and peak shape.
Increase the thermal stability and volatility of the compound for GC-MS analysis. tandfonline.com
Generate specific fragment ions that can be used for highly selective detection in tandem mass spectrometry (MS/MS). longdom.org
Steroids like prednisolone have hydroxyl and ketone (carbonyl) groups that are common targets for derivatization. tandfonline.comlongdom.org
Common Derivatization Strategies for Steroids:
| Derivatization Reagent | Target Functional Group | Purpose | Method |
| Silylating Agents (e.g., MSTFA, BSTFA) | Hydroxyl (-OH) | Increase volatility and thermal stability for GC-MS. tandfonline.comnih.gov | GC-MS |
| Acylating Agents (e.g., Acetic Anhydride) | Hydroxyl (-OH) | Increase volatility and improve chromatographic properties. | GC-MS |
| Oxime Forming Reagents (e.g., Hydroxylamine, Methoxyamine) | Ketone (C=O) | Improve ionization and stability. tandfonline.com Used for both GC-MS and LC-MS. | GC-MS, LC-MS |
| Hydrazones (e.g., Girard's Reagent T) | Ketone (C=O) | Introduce a permanently charged moiety for enhanced ESI sensitivity. nih.gov | LC-MS |
| Dansyl Chloride | Hydroxyl (-OH) | Introduce a fluorescent and easily ionizable group. longdom.org | LC-MS |
The introduction of a hemisuccinate ester, such as in this compound, is itself a form of derivatization. The carboxylic acid group in the succinate moiety can be readily ionized, potentially enhancing detection in negative-ion mode ESI-MS. For quantification, further derivatization of other functional groups on the steroid backbone or the terminal carboxyl group of the hemisuccinate might be employed to further boost sensitivity and selectivity. For instance, converting the terminal carboxylic acid to an ester with a charge-carrying group could significantly improve signal intensity in positive-ion mode ESI.
While derivatization offers significant advantages in sensitivity, it also introduces an additional step in sample preparation, which can increase labor time and potentially compromise precision if not carefully controlled. longdom.org Nevertheless, for the ultra-trace quantification of steroids in complex biological samples, derivatization remains an indispensable tool in mass spectrometry-based analysis. nih.gov
Hydrolysis Kinetics and Biotransformation Pathways of Prednisolone Hemisuccinates
Enzymatic Hydrolysis of the Hemisuccinate Ester
The primary route for the activation of prednisolone (B192156) hemisuccinate prodrugs is the enzymatic cleavage of the succinate (B1194679) ester bond, which liberates the pharmacologically active prednisolone. This bioactivation is catalyzed by a class of enzymes broadly known as esterases.
The hydrolysis of corticosteroid hemisuccinate esters is mediated by nonspecific carboxylesterases (CES). nih.gov These enzymes are crucial for the metabolism and activation of many ester-containing drugs. Research on the closely related compound, methylprednisolone (B1676475) hemisuccinate, has provided specific insights into the enzymes involved. Studies have identified a dexamethasone-inducible hydrolase in rat liver microsomes as a member of the carboxylesterase 2 (CES2) family. nih.gov This enzyme, also referred to as CES RL4, is responsible for the hydrolysis of the hemisuccinate ester. nih.gov
Interestingly, this specific CES2 isozyme is also found in plasma, and its concentration can be increased by the administration of dexamethasone. nih.gov The recombinant form of this CES protein, when expressed in Sf9 cells, effectively hydrolyzes methylprednisolone hemisuccinate, confirming its role in the prodrug activation. nih.gov It is understood that similar nonspecific carboxylesterases are responsible for the conversion of prednisolone hemisuccinate to prednisolone in the body.
The degradation of prednisolone hemisuccinates in aqueous solutions is significantly influenced by pH, as it affects the rates of both hydrolysis and the competing acyl migration reaction. Studies on the analogous compound methylprednisolone 21-hemisuccinate show that hydrolysis is a key degradation pathway. nih.gov
The hydrolysis of the 21-ester is subject to intramolecular catalysis by the terminal carboxyl group of the succinate moiety. nih.gov This mechanism involves the ionized carboxyl group acting as a nucleophile, which enhances the rate of ester cleavage. A kinetic pKa value of 4.5-4.6 has been estimated for this catalytic carboxyl group. nih.gov This indicates that below this pH, the carboxyl group is largely protonated and less effective as a catalyst, while above this pH, the ionized form predominates, facilitating hydrolysis.
At a neutral pH of 7.0 and 37°C, the release of prednisolone from prednisolone 21-hemisuccinate is relatively slow, with a reported half-life of 69 hours. nih.gov In contrast, the hydrolysis of the ester in plasma is much more rapid due to enzymatic action, with a plasma half-life reported to be between 18 and 25 minutes. nih.gov For other related corticosteroid esters, hydrolysis is generally favored at pH values around 7.4. google.com
The enzymatic or chemical hydrolysis of Prednisolone 17-hemisuccinate or its 21-isomer yields two primary products:
Prednisolone : The active corticosteroid drug.
Succinic Acid : The linker moiety.
However, due to the concurrent acyl migration reaction, the situation is more complex. The degradation of prednisolone 21-hemisuccinate does not solely produce prednisolone and succinic acid. It also leads to the formation of the positional isomer, This compound . nih.govnih.gov This isomer is a significant byproduct of the degradation process in aqueous solution. Furthermore, under certain conditions used for synthesis, the 17α-hemisuccinate derivative formed during acyl migration can be further acylated at the 21-position, resulting in an unwanted 17α,21-bis-hemisuccinate derivative. google.com A minor fraction of the intact ester may also be excreted in the urine without undergoing hydrolysis. nih.gov
Intramolecular Rearrangement and Acyl Migration Phenomena
A pivotal characteristic of corticosteroid 21-hemisuccinates is their tendency to undergo intramolecular acyl rearrangement. This non-enzymatic process involves the transfer of the hemisuccinate group from the C21 primary hydroxyl to the adjacent C17 tertiary hydroxyl group, leading to a reversible isomerization.
The isomerization between the 21- and 17-hemisuccinate esters is a reversible equilibrium reaction. Kinetic studies on the analogous methylprednisolone esters have elucidated the dynamics of this process. The acyl migration is a significant reaction, and the 17-succinate isomer has been isolated and its decomposition back to the 21-succinate has been studied. nih.gov
It was found that direct hydrolysis of the 17-ester is substantially slower than its rearrangement back to the 21-ester, particularly under alkaline conditions. nih.gov This suggests that the 17-isomer primarily converts back to the 21-isomer before significant hydrolysis occurs. Analysis of the forward and reverse rate constants indicates that the 21-ester is the thermodynamically more stable of the two isomers. nih.gov This intramolecular transformation from prednisolone 21-hemisuccinate to this compound is a confirmed degradation pathway. nih.gov In the pH range of 3.6 to 7.4, this 21 -> 17 acyl migration is a particularly prominent reaction for corticosteroid hemisuccinates. google.com
The table below summarizes key kinetic findings for the degradation pathways of methylprednisolone hemisuccinate, which serves as a model for prednisolone hemisuccinate.
| Reaction Pathway | Key Kinetic Parameter | Observation | Reference |
|---|---|---|---|
| 21-Ester Hydrolysis | Catalytic pKa | 4.5-4.6 (intramolecular catalysis by terminal carboxyl group) | nih.gov |
| 21-Ester to 17-Ester Isomerization | Thermodynamic Stability | The 21-ester is thermodynamically more stable than the 17-ester. | nih.gov |
| 17-Ester Degradation | Relative Rate | Direct hydrolysis of the 17-ester is much slower than its reversion to the 21-ester. | nih.gov |
The mechanism of acyl migration in molecules with adjacent hydroxyl groups, such as corticosteroid esters, is believed to proceed through the formation of a cyclic intermediate. This intramolecular reaction is catalyzed by both acid and base. The generally accepted mechanism involves the nucleophilic attack of the free hydroxyl group (at C17) on the carbonyl carbon of the adjacent ester group (at C21).
This attack leads to the formation of a transient, cyclic orthoester intermediate. The stability of this intermediate and the subsequent cleavage of one of the C-O bonds determine the outcome of the reaction. The collapse of this intermediate can either regenerate the starting material (21-ester) or form the isomeric product (17-ester). The migration is facilitated by the proximity of the C17 and C21 hydroxyl groups on the steroid side chain. The process is also influenced by the local chemical environment, including pH. The mechanism may involve either a neutral pathway or an anionic pathway that commences with the deprotonation of the attacking hydroxyl group, with the anionic path becoming more prominent at higher pH levels. researchgate.net
Factors Influencing Bioconversion Efficiency and Drug Release
The efficiency of converting this compound and related prodrugs into the active prednisolone, along with the subsequent release of the drug, is governed by several critical factors. These include the inherent chemical structure of the prodrug molecule and the formulation components, such as excipients and the specific delivery vehicle employed. Understanding these factors is essential for designing effective drug delivery systems that ensure timely and controlled release of the active therapeutic agent.
Structural Modifications of the Prodrug Affecting Hydrolysis Rates
The rate at which a prodrug like prednisolone hemisuccinate undergoes hydrolysis to release the parent drug is highly dependent on its molecular structure. Modifications to the prodrug molecule can dramatically alter the kinetics of this bioconversion.
A key structural aspect of prednisolone hemisuccinates is the position of the ester linkage. In aqueous solutions, an acyl migration can occur between the 21-hydroxyl and 17-hydroxyl groups. nih.gov Studies on similar compounds like methylprednisolone hemisuccinate have shown that the 17-ester undergoes much slower direct hydrolysis compared to the acyl migration from the 17-position to the 21-position under alkaline conditions. nih.gov The 21-ester is considered thermodynamically more stable, even though its hydrolysis is faster. nih.gov This reversible rearrangement is influenced by intramolecular catalysis from the terminal carboxyl group. nih.gov
Significant changes in hydrolysis rates can be achieved by creating conjugates. For instance, a prednisolone 21-hemisuccinate/β-cyclodextrin amide conjugate demonstrates remarkably faster hydrolysis compared to its parent compound, prednisolone 21-hemisuccinate. nih.gov While the parent 21-hemisuccinate releases prednisolone slowly with a half-life of 69 hours at 37°C in a pH 7.0 environment, the β-cyclodextrin amide conjugate hydrolyzes with a half-life of just 6.50 minutes at 25°C. nih.govresearchgate.net This accelerated reaction is attributed to the intramolecular nucleophilic catalysis involving the amide group, which facilitates the rapid cleavage of the ester bond. nih.govresearchgate.net
Another structural modification approach involves creating amino acid prodrugs of prednisolone. These prodrugs exhibit significantly different stability depending on the pH. For example, the valine-prednisolone (VP) prodrug degrades much more rapidly at a neutral pH of 7.4 compared to an acidic pH of 3.4, with respective degradation half-lives of approximately 0.62 hours and 129 hours. nih.gov This demonstrates that the addition of an amino acid moiety can render the prodrug's hydrolysis rate highly sensitive to the pH of the surrounding environment. nih.gov
| Prodrug | Modification | Condition | Hydrolysis Half-life | Reference |
| Prednisolone 21-hemisuccinate | Parent Ester | pH 7.0, 37°C | 69 hours | nih.gov |
| Prednisolone 21-hemisuccinate/β-cyclodextrin amide conjugate | Amide Conjugate | 25°C | 6.50 minutes | nih.govresearchgate.net |
| Valine-Prednisolone (VP) Prodrug | Amino Acid Conjugate | pH 7.4, 37°C | 0.62 hours | nih.gov |
| Valine-Prednisolone (VP) Prodrug | Amino Acid Conjugate | pH 3.4, 37°C | 129 hours | nih.gov |
Role of Excipients and Delivery Vehicles on Prodrug Bioconversion
Excipients and the drug delivery vehicle are not merely inert components; they play a crucial role in modulating the bioconversion and release profile of prednisolone from its prodrugs. These systems can protect the prodrug from premature degradation and control its release at a specific site or time. nih.gov
Liposomal delivery systems have also been developed to control the release of prednisolone. nih.gov Liposomes containing prednisolone can achieve a favorable near-zero-order kinetic of drug release, which ensures a constant and prolonged administration of the compound with minimal initial burst. nih.gov This controlled release is a key advantage of using such carrier systems. nih.gov
In addition to organic carriers, inorganic materials can be used to create delivery vehicles. Macroporous polydimethylsiloxane (B3030410) (PDMS) scaffolds, for instance, have been tested for the localized delivery of glucocorticoids. nih.gov Nanosize materials, including inorganic scaffolds and hybrid nanoparticles, offer the advantage of protecting the drug from degradation and improving its bioavailability and pharmacokinetics. nih.gov
| Delivery System | Key Components | Release Characteristics | Reference |
| Microparticles in Capsule | Zinc-alginate beads, Hypromellose/gellan gum capsule | Gastro-resistant, delayed release up to 390 minutes | nih.gov |
| Liposomes | Phospholipid vesicles | Near-zero-order release kinetics, sustained administration | nih.gov |
| Inorganic Scaffolds | Polydimethylsiloxane (PDMS) | Localized and controlled delivery | nih.gov |
Advanced Analytical Methodologies for Prednisolone 17 Hemisuccinate Characterization
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone in the analysis of steroid compounds. Due to the structural similarities among corticosteroids, developing selective and sensitive methods is a significant challenge. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) have emerged as the primary tools for the robust analysis of Prednisolone (B192156) 17-hemisuccinate.
HPLC is a powerful technique for the separation and quantification of corticosteroids. The development of a stability-indicating HPLC method is essential to ensure that the analytical procedure can accurately measure the compound of interest without interference from degradation products or impurities.
Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of corticosteroids. A recent study on the closely related compound, methylprednisolone (B1676475) 17-hemisuccinate (17-MPHS), provides a well-documented example of RP-HPLC method optimization. researchgate.net The successful separation of 17-MPHS from its parent drug and other related substances was achieved using a BDS column (250 mm × 4.6 mm, 5 µm). researchgate.net The mobile phase composition is a critical parameter in achieving optimal separation. A mixture of water for injection (WFI), glacial acetic acid, and acetonitrile (B52724) in a volume ratio of 63:2:35 was found to be effective. researchgate.net
Key chromatographic parameters are meticulously controlled to ensure reproducible results. The flow rate is typically maintained at 2.0 mL/min, with UV detection at a wavelength of 254 nm, which is suitable for corticosteroids with their chromophoric structure. researchgate.net The injection volume is kept consistent, for instance, at 20 µL, and the analysis is performed at room temperature. researchgate.net Such optimized conditions allow for the efficient separation of the target analyte from potential impurities, which is a critical aspect of quality control in research and pharmaceutical applications.
Table 1: Optimized RP-HPLC Conditions for a Related Compound (Methylprednisolone 17-hemisuccinate)
| Parameter | Condition |
|---|---|
| Column | BDS (250 mm × 4.6 mm, 5 µm) |
| Mobile Phase | WFI: Glacial Acetic Acid: Acetonitrile (63:2:35 v/v/v) |
| Flow Rate | 2.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 20 µL |
| Temperature | Room Temperature |
Data sourced from a study on methylthis compound. researchgate.net
Method validation is a critical step to ensure that the analytical method is suitable for its intended purpose. For research applications, this involves demonstrating the method's linearity, repeatability, sensitivity, and selectivity.
Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration. For a related compound, methylprednisolone hemisuccinate, a linearity regression of R² between 0.9998 and 0.99999 was achieved, indicating a strong linear relationship over the working concentration range. researchgate.net
Repeatability refers to the precision of the method under the same operating conditions over a short interval of time. The relative standard deviation (RSD) is a common measure of repeatability, with values less than 2% generally considered acceptable. researchgate.net
Sensitivity of an analytical method is determined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. For methylprednisolone and its hemisuccinate derivative, LOD and LOQ values have been established, demonstrating the high sensitivity of the developed HPLC method. researchgate.net For instance, the LOD and LOQ for methylprednisolone were found to be 143.97 ng/mL and 436.27 ng/mL, respectively, while for methylprednisolone hemisuccinate, they were 4.49 µg/mL and 13.61 µg/mL, respectively. researchgate.net
Selectivity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present. This is demonstrated by the absence of interfering peaks at the retention time of the analyte.
Table 2: Validation Parameters for a Related Compound (Methylprednisolone and its Hemisuccinate)
| Parameter | Methylprednisolone | Methylprednisolone Hemisuccinate |
|---|---|---|
| Linearity (R²) | 0.9998 - 0.99999 | |
| LOD | 143.97 ng/mL | 4.49 µg/mL |
| LOQ | 436.27 ng/mL | 13.61 µg/mL |
Data sourced from a study on methylprednisolone and its hemisuccinate derivatives. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the high sensitivity and specificity of mass spectrometry. This technique is particularly valuable for the analysis of complex biological matrices and for the structural elucidation of unknown compounds.
Tandem mass spectrometry (LC-MS/MS) is a powerful extension of LC-MS that provides an additional level of specificity and sensitivity. nih.gov In LC-MS/MS, a precursor ion is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in a second mass analyzer. This process, known as multiple reaction monitoring (MRM), significantly reduces background noise and enhances the signal-to-noise ratio, allowing for the detection of analytes at very low concentrations. dshs-koeln.de
For the analysis of corticosteroids, LC-MS/MS has been instrumental in identifying metabolites in biological fluids. researchgate.net The fragmentation patterns observed in the tandem mass spectra provide valuable structural information, aiding in the characterization of metabolites and degradation products of prednisolone. upf.edu The high selectivity of LC-MS/MS also minimizes the need for extensive sample cleanup, which can be advantageous in high-throughput research applications. nih.gov
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like corticosteroids. nih.gov ESI allows for the transfer of ions from solution into the gas phase with minimal fragmentation, preserving the molecular ion for detection by the mass spectrometer. Both positive and negative ionization modes can be employed for the analysis of steroids.
In positive ion mode, corticosteroids can form protonated molecules ([M+H]⁺) or adducts with cations such as sodium ([M+Na]⁺) or ammonium (B1175870) ([M+NH₄]⁺). researchgate.net In negative ion mode, deprotonated molecules ([M-H]⁻) are commonly observed. researchgate.netunito.it The choice of ionization mode and mobile phase additives can be optimized to enhance the ionization efficiency and, consequently, the sensitivity of the analysis. For instance, the use of ammonium formate (B1220265) in the mobile phase can promote the formation of specific adducts, which can be beneficial for certain analytes. upf.edu
While ESI is widely used, other ionization techniques such as Atmospheric Pressure Chemical Ionization (APCI) can also be employed for the analysis of less polar steroids. researchgate.net The selection of the appropriate ionization technique depends on the specific physicochemical properties of the analyte and the matrix in which it is being analyzed.
Liquid Chromatography-Mass Spectrometry (LC-MS) for High-Resolution Analysis
Spectroscopic Techniques for Structural Confirmation and Chemical Interaction Studies
Spectroscopic methods are indispensable tools for elucidating the molecular structure of this compound and studying its chemical interactions. These techniques provide a detailed fingerprint of the molecule, allowing for unambiguous identification and confirmation of its chemical integrity.
Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Bond Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The resulting spectrum provides a unique pattern of absorption bands, each corresponding to the vibrational frequency of a specific chemical bond. For this compound, the FTIR spectrum is a composite of the characteristic absorptions of the prednisolone steroid nucleus and the attached hemisuccinate ester moiety.
The analysis of the FTIR spectrum of this compound allows for the confirmation of key structural features. The presence of multiple carbonyl (C=O) stretching vibrations is a prominent feature. These typically appear in the region of 1600-1750 cm⁻¹ and can be attributed to the C3-ketone in the A-ring of the steroid, the C20-ketone, and the ester and carboxylic acid carbonyls of the hemisuccinate group. The differentiation of these carbonyl bands can provide insight into the molecular conformation and potential intermolecular interactions.
The hydroxyl (-OH) groups at the C11 and C17 positions of the prednisolone structure, as well as the carboxylic acid hydroxyl of the hemisuccinate, give rise to a broad absorption band in the region of 3200-3600 cm⁻¹. The position and shape of this band can be indicative of hydrogen bonding. Furthermore, the carbon-oxygen (C-O) stretching vibrations of the ester and carboxylic acid groups are expected in the 1080-1300 cm⁻¹ region. The carbon-hydrogen (C-H) stretching and bending vibrations of the steroid backbone and the succinate (B1194679) chain also contribute to the complexity of the spectrum.
A detailed analysis of these characteristic absorption bands provides a high degree of confidence in the structural integrity of this compound. The United States Pharmacopeia (USP) monograph for Prednisolone Hemisuccinate specifies the use of infrared absorption as a key identification test, underscoring the importance of this technique. uspbpep.com
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |
| O-H (hydroxyls and carboxylic acid) | 3200 - 3600 | Stretching |
| C-H (aliphatic and vinylic) | 2850 - 3100 | Stretching |
| C=O (ester, ketone, carboxylic acid) | 1600 - 1760 | Stretching |
| C=C (alkene) | 1600 - 1680 | Stretching |
| C-O (ester, carboxylic acid, alcohol) | 1080 - 1300 | Stretching |
| C-H | 1375 - 1450 | Bending |
| This table presents generalized expected absorption ranges for the functional groups present in this compound. |
Development and Application of Reference Standards for Research Purity and Assay
Reference standards are highly characterized materials that serve as a benchmark for confirming the identity, purity, strength, and quality of a substance. The development and application of a this compound reference standard are crucial for ensuring the accuracy and reliability of analytical results in research and quality control.
The United States Pharmacopeia (USP) provides a Prednisolone Hemisuccinate Reference Standard (RS). uspbpep.comusp.org This primary reference standard is rigorously tested and evaluated by multiple independent laboratories to ensure its accuracy and reproducibility. uspbpep.com The USP monograph for Prednisolone Hemisuccinate stipulates that the substance must contain not less than 98.0 percent and not more than 102.0 percent of C₂₅H₃₂O₈, calculated on a dried basis. uspbpep.com
The development of a reference standard involves a comprehensive characterization process that includes a battery of analytical tests to confirm its structure and assess its purity. These tests typically include spectroscopic methods like FTIR, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) for structural elucidation. Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), are employed to determine the purity of the standard and to identify and quantify any impurities.
The application of the this compound reference standard is multifaceted. In research, it is used as a comparator to identify the compound in experimental samples and to quantify its concentration. In pharmaceutical quality control, it is essential for the assay of the active pharmaceutical ingredient (API) in drug products. The reference standard is used to calibrate analytical instruments and to validate analytical methods, ensuring that they are accurate, precise, and specific for the intended purpose.
Furthermore, reference standards of known impurities of Prednisolone are also developed and used to monitor the impurity profile of the API. synthinkchemicals.compharmaffiliates.compharmaffiliates.com This is critical for controlling the quality of the drug substance and ensuring its safety. The availability of well-characterized reference standards, produced in accordance with international standards such as ISO 17034 and ISO/IEC 17025, is fundamental to maintaining the quality and consistency of this compound in both research and commercial applications. lgcstandards.com
| Parameter | Method | Purpose |
| Identity | Infrared Absorption (FTIR) | Confirms the chemical structure. |
| Assay | Chromatography (e.g., HPLC) | Determines the purity and potency of the standard. |
| Impurity Profile | Chromatography (e.g., HPLC) | Identifies and quantifies any impurities present. |
| Loss on Drying | Thermogravimetric Analysis | Measures the amount of volatile matter. |
| Specific Rotation | Polarimetry | Confirms the stereochemical integrity. |
| This table outlines the typical tests performed for the characterization of a this compound reference standard. |
Pharmacokinetic Research Paradigms of Prednisolone 17 Hemisuccinate in Preclinical Models
Absorption, Distribution, and Elimination Studies in Non-Human Biological Systems
Prednisolone (B192156) 17-hemisuccinate is a water-soluble ester prodrug designed to overcome the poor aqueous solubility of its active moiety, prednisolone. Following administration, it is rapidly and extensively hydrolyzed to prednisolone by esterases in the blood and tissues. nih.govnih.gov The pharmacokinetic profile of the administered dose is therefore largely dictated by the disposition of the liberated prednisolone.
The cellular uptake and efflux of prednisolone, the active metabolite of Prednisolone 17-hemisuccinate, are critical determinants of its distribution and efficacy. In vitro studies using cell lines that express specific transporters have been instrumental in elucidating these mechanisms. For instance, transepithelial transport studies across Madin-Darby Canine Kidney (MDCK) cells genetically engineered to express human multidrug resistance protein 1 (MDR1), also known as P-glycoprotein (P-gp), have been conducted. nih.gov
These studies reveal that prednisolone is a substrate for the P-gp efflux pump. nih.govclinpgx.org The apparent permeability of prednisolone from the apical (absorptive) to the basolateral side is significantly lower than in the reverse (secretive) direction. nih.gov An efflux ratio greater than 2 has been observed, which confirms that P-gp actively transports prednisolone out of cells, potentially limiting its oral absorption and tissue penetration. nih.govclinpgx.org Both prednisone (B1679067) and prednisolone are effectively exported out of cells expressing the ABCB1 transporter (P-gp). clinpgx.org The presence of 11-, 17-, and 21-hydroxyl groups appears to be a key structural determinant for this transport. clinpgx.org Ex vivo models using isolated gastrointestinal membranes are also employed to assess the permeability of poorly soluble drugs and their prodrugs, providing a bridge between in vitro data and in vivo performance. nih.gov
The systemic clearance of this compound is characterized by a rapid and virtually complete conversion to prednisolone. In preclinical models, the ester prodrug is often undetectable in plasma within minutes of intravenous injection, indicating a very short half-life. nih.gov For instance, studies in rats showed that prednisolone sodium succinate (B1194679) was absent from plasma within 5 minutes post-injection. nih.gov The hydrolysis of the hemisuccinate ester is rapid, with a reported plasma half-life of 18 to 25 minutes in human studies, which informs preclinical model interpretation. nih.gov
Once formed, prednisolone undergoes extensive metabolism, primarily in the liver. nih.gov The clearance is complex, involving interconversion between prednisolone and its less active 11-keto metabolite, prednisone. nih.govnih.gov The total body clearance of both total and unbound prednisolone is known to increase with rising concentrations of the steroid, a phenomenon linked to its nonlinear pharmacokinetics. researchgate.net While renal excretion of the unchanged ester and active metabolite is minimal, accounting for only a small percentage of the administered dose, the kidneys do contribute to the clearance of metabolites. nih.gov The apparent renal clearances of both prednisone and prednisolone have also been found to be nonlinear. semanticscholar.org
The pharmacokinetics of prednisolone display significant dose-dependent characteristics in various animal models. Studies in rats have demonstrated that as the dose of prednisolone (administered as a succinate salt) is increased, there is a marked effect on its disposition. nih.gov For example, an increase in dose from 5 mg/kg to 50 mg/kg resulted in a decrease in mean plasma clearance and the steady-state volume of distribution. nih.gov This suggests that at higher concentrations, pathways of elimination and tissue distribution become saturated. nih.gov
Interestingly, while clearance and distribution volume change with the dose, the elimination half-life may remain relatively constant. nih.gov This dose-dependency is not solely explained by protein binding but also by the saturation of metabolic enzymes and tissue binding sites. nih.gov Similar dose-proportionality has been investigated in dogs, where higher doses of oral prednisone led to non-proportional increases in the systemic exposure (AUC) of both prednisone and its active metabolite, prednisolone. frontiersin.org These findings in preclinical species are consistent with observations in humans, where the pharmacokinetics of both the hemisuccinate prodrug and prednisolone show dose-dependency, indicating saturation of metabolic pathways at higher dose ranges. nih.govsemanticscholar.orgnih.gov
| Parameter | 5 mg/kg Dose | 50 mg/kg Dose |
| Mean Plasma Clearance (L/h per kg) | 6.18 | 3.07 |
| Mean Steady-State Volume of Distribution (L/kg) | 2.14 | 1.05 |
| Half-life (hr) | 0.50 | 0.50 |
| Mean Residence Time (hr) | 0.35 | 0.35 |
Data derived from a study in normal and adrenalectomized rats following intravenous injection of prednisolone sodium succinate. nih.gov
Plasma Protein Binding Dynamics of Prednisolone and its Ester Prodrug
The binding of prednisolone to plasma proteins is a critical factor influencing its pharmacokinetics and pharmacodynamics, as only the unbound (free) drug is available to exert a biological effect. The prodrug, this compound, is not significantly bound to plasma proteins due to its rapid hydrolysis. The binding characteristics of the active moiety, prednisolone, are complex and concentration-dependent. researchgate.net
Prednisolone exhibits nonlinear binding to plasma proteins, a phenomenon consistently observed across species, including in preclinical rabbit and rat models. nih.govresearchgate.netnih.gov This nonlinearity arises from its binding to two primary proteins: albumin and transcortin, also known as corticosteroid-binding globulin (CBG). researchgate.netresearchgate.netproquest.com
Transcortin (CBG): This protein has a high affinity but low capacity for binding prednisolone. proquest.comnih.gov At low therapeutic concentrations, a significant portion of prednisolone is bound to transcortin. However, as prednisolone concentrations increase, the limited binding sites on transcortin become saturated. nih.govnih.gov This saturation is the principal cause of the nonlinear protein binding profile. nih.gov
Albumin: In contrast, albumin has a low affinity but a very high capacity for prednisolone. proquest.comnih.gov Therefore, the binding of prednisolone to albumin is linear across the therapeutic concentration range and becomes the predominant binding protein at higher concentrations once transcortin is saturated. researchgate.netproquest.com
The binding of prednisone, the metabolite of prednisolone, is linear and weaker, particularly to transcortin, meaning it does not significantly compete with or influence the binding of prednisolone. nih.govproquest.comnih.gov
| Binding Protein | Affinity for Prednisolone | Capacity for Prednisolone | Binding Characteristic |
| Transcortin (CBG) | High | Low | Nonlinear (saturable) |
| Albumin | Low | High | Linear (non-saturable) |
Summary of prednisolone plasma protein binding characteristics. proquest.comnih.gov
The nonlinear, saturable binding of prednisolone to transcortin has significant consequences for its pharmacokinetic profile in preclinical models. As the total plasma concentration of prednisolone increases, the percentage of the drug that is bound to proteins decreases, leading to a disproportionate increase in the pharmacologically active unbound concentration. uu.nlnih.gov
This phenomenon is a key driver of the dose-dependent pharmacokinetics of prednisolone. semanticscholar.orgnih.gov An increase in the unbound fraction can lead to enhanced tissue distribution and increased availability of the drug to metabolizing enzymes and sites of action, thereby affecting both clearance and volume of distribution. nih.govresearchgate.net Pharmacokinetic models for prednisolone in preclinical species must therefore incorporate this nonlinear binding to accurately predict the unbound concentrations and the resulting biological effects. nih.govnih.gov
In preclinical research, saliva sampling has been explored as a non-invasive method to estimate unbound prednisolone concentrations. Studies have shown that prednisolone concentrations in saliva correlate well with the calculated free concentrations in plasma, providing a useful tool for pharmacokinetic monitoring in animal models without the need for repeated blood sampling. nih.govsemanticscholar.org
Computational Pharmacokinetic Modeling and Simulation
Computational modeling and simulation are instrumental in modern drug development, providing a quantitative framework to understand and predict the pharmacokinetic (PK) behavior of compounds. For this compound, a prodrug that is rapidly converted to the active moiety prednisolone, these models focus on the disposition of prednisolone and its interplay with its metabolite, prednisone. Such models are crucial for interpreting data from preclinical studies and for translating these findings across species.
Physiologically-Based Pharmacokinetic (PBPK) modeling represents a sophisticated, mechanistic approach to simulate the absorption, distribution, metabolism, and excretion (ADME) of a drug. iapchem.org These models integrate compound-specific data with physiological information about the species being studied, such as organ volumes and blood flow rates. nih.gov This mechanistic foundation makes PBPK modeling a powerful tool for extrapolating pharmacokinetic data from preclinical animal species to humans, a critical step in drug development. nih.govnih.govnih.gov
Research into the pharmacokinetics of prednisolone has led to the development of complex PBPK models in preclinical species, such as rats. nih.govnih.gov A comprehensive model for prednisolone in male Wistar rats was constructed with twelve tissue compartments (including liver, kidney, lung, heart, muscle, and brain) and two plasma/blood compartments to provide a whole-body representation of drug disposition. nih.gov This model was designed to account for the known complexities and nonlinearities in prednisolone's pharmacokinetics, which include:
Saturable Plasma Protein Binding : Prednisolone's binding to plasma proteins, primarily corticosteroid-binding globulin (CBG), is concentration-dependent, ranging from 60% to 90%. nih.govresearchgate.net This nonlinearity is a key feature included in the PBPK model.
Nonlinear Tissue Distribution : The distribution of prednisolone into various tissues is also nonlinear, with saturable binding observed in most tissues. nih.govnih.gov The model captured this by incorporating an equilibrium dissociation constant (Kd) shared across tissues. nih.gov
Metabolic Interconversion : Prednisolone undergoes reversible metabolism to prednisone. nih.gov The PBPK model accounts for this rapid equilibrium, with conversion from prednisone to prednisolone occurring in the liver and kidneys, while the reverse process happens only in the kidneys. nih.gov
Elimination Pathways : The model includes clearance of the unbound fraction of prednisolone from both the liver and kidneys. nih.gov
By characterizing these complex processes, the PBPK model can accurately describe the concentration profiles of both prednisolone and prednisone in blood, plasma, and various tissues following administration. nih.govnih.gov The strength of the PBPK approach lies in its ability to translate this mechanistic knowledge from one species to another by adjusting the physiological and biochemical parameters (e.g., organ sizes, blood flow, enzyme expression) to match the target species. nih.govresearchgate.net This reduces the reliance on empirical scaling and improves the accuracy of predicting human pharmacokinetics from preclinical data. nih.gov
| Parameter | Value | Description |
|---|---|---|
| Blood-to-Plasma Ratio | 0.71 | Ratio of the drug concentration in whole blood to that in plasma. nih.gov |
| Equilibrium Dissociation Constant (Kd) | 3.01 ng/mL | Represents the shared affinity of prednisolone for nonlinear binding sites across all tissues. nih.gov |
| Liver Clearance (unbound) | 1789 mL/h | The rate of elimination of unbound prednisolone by the liver. nih.gov |
| Kidney Clearance (unbound) | 191.2 mL/h | The rate of elimination of unbound prednisolone by the kidneys. nih.gov |
| Brain Tissue Partition Coefficient (Kp) | 0.05 | Indicates low brain penetration, potentially due to P-glycoprotein efflux. nih.gov |
Population Pharmacokinetic (PopPK) modeling is a statistical method used to quantify and identify the sources of pharmacokinetic variability within a group of subjects. In preclinical research, this approach is applied to animal cohorts to understand the differences in drug exposure observed between individual animals (inter-individual variability) and the residual, unexplained variability.
While detailed PopPK models for this compound in preclinical cohorts are not extensively published, the principles of this methodology are well-established. A PopPK model is typically built around a structural model (e.g., a one- or two-compartment model) that describes the general PK profile for the entire population. Statistical models are then overlaid to describe variability. A study on prednisolone in pediatric patients, for instance, utilized a one-compartment model and successfully identified sources of inter-individual variability. researchgate.net
In a research animal cohort, a PopPK analysis would aim to:
Estimate Typical PK Parameters : Determine the average clearance (CL), volume of distribution (Vd), and absorption rate constant (Ka) for the study population.
Quantify Inter-Individual Variability (IIV) : Measure the degree to which these parameters vary from one animal to another. This is often expressed as a coefficient of variation (%CV).
Identify Significant Covariates : Investigate whether specific factors (covariates) can explain the observed IIV. In animal studies, potential covariates include body weight, sex, age, species or strain, disease state, and co-administration of other drugs. For example, a human PopPK study found that bodyweight and co-treatment with ciclosporin significantly influenced prednisolone's clearance. researchgate.net
By identifying covariates that significantly impact drug exposure, PopPK models allow for a more refined understanding of a compound's behavior. This knowledge is crucial for designing subsequent preclinical studies and for anticipating potential sources of variability in clinical populations. For example, understanding how a disease model affects drug clearance in rats can inform the design of efficacy studies and aid in the interpretation of their results.
| Potential Covariate | Pharmacokinetic Parameter Affected | Hypothesized Effect |
|---|---|---|
| Body Weight | Clearance (CL), Volume of Distribution (Vd) | PK parameters are expected to increase with body weight (often modeled using allometry). researchgate.net |
| Animal Strain/Species | Clearance (CL) | Differences in metabolic enzyme expression (e.g., CYP3A family) between strains or species could alter clearance. nih.gov |
| Inflammatory Disease State | Plasma Protein Binding, Clearance (CL) | Disease-induced changes in plasma proteins or metabolic enzyme activity could alter drug distribution and elimination. |
| Co-administered Drugs | Clearance (CL) | Concomitant treatment with an inhibitor or inducer of relevant metabolic enzymes (e.g., CYP3A4) could decrease or increase clearance, respectively. researchgate.netnih.gov |
Molecular Mechanisms of Prednisolone Action Relevant to Prodrug Efficacy
Glucocorticoid Receptor (GR) Binding and Activation by Prednisolone (B192156)
The journey of prednisolone's action begins with its binding to the glucocorticoid receptor, initiating a cascade that culminates in altered cellular function. drugbank.com
In its unliganded state, the glucocorticoid receptor is predominantly located in the cytoplasm, where it exists as part of a large multi-protein complex. This complex includes heat shock proteins like Hsp90 and Hsp70, which maintain the receptor in a conformation that is favorable for high-affinity ligand binding. atsjournals.orgnih.gov The binding of prednisolone to the ligand-binding domain (LBD) of the GR triggers a significant conformational change in the receptor protein. ashpublications.org This alteration in shape leads to the dissociation of the chaperone proteins. atsjournals.orgarvojournals.org
The release from the chaperone complex exposes the nuclear localization signals on the GR. This unmasking allows the prednisolone-GR complex to translocate from the cytoplasm into the nucleus. atsjournals.orgnih.gov Within the nucleus, the activated receptor complex can then directly or indirectly regulate the transcription of target genes. plos.org
In silico studies, including molecular docking and molecular dynamics simulations, have provided granular insights into the interaction between prednisolone and the glucocorticoid receptor. tandfonline.comnih.gov Molecular docking studies have successfully predicted the binding conformation of prednisolone within the ligand-binding pocket of the GR. tandfonline.com These studies highlight the importance of specific hydrogen bonds and van der Waals forces in stabilizing the ligand-receptor complex.
Research has shown that derivatives of prednisolone can exhibit varied binding affinities and scores when docked with the glucocorticoid receptor. researchgate.netresearchgate.netsciensage.info For instance, a study analyzing 152 prednisolone acetate (B1210297) derivatives found that several compounds, including methylprednisolone (B1676475) hemisuccinate, showed better docking scores than prednisolone acetate itself. researchgate.netsciensage.info Molecular dynamics simulations further complement these findings by illustrating the stability of the prednisolone-GR complex and how ligand binding induces a specific conformational state in the receptor, which is crucial for its subsequent regulatory activities. tandfonline.com
Genomic Mechanisms of Glucocorticoid-Mediated Cellular Responses
The anti-inflammatory and immunosuppressive effects of prednisolone are largely mediated through its ability to control gene expression. nih.govnih.gov This regulation occurs through two primary genomic mechanisms: transactivation and transrepression. pharmgkb.orgnih.gov
Transactivation involves the binding of homodimers of the prednisolone-GR complex to specific DNA sequences known as glucocorticoid response elements (GREs). atsjournals.orgnih.gov This binding typically enhances the transcription of target genes. wikipedia.org This process is associated with both therapeutic actions and some of the adverse effects of glucocorticoids. pharmgkb.orgnih.gov The activated GR recruits coactivator proteins which can possess histone acetyltransferase (HAT) activity, leading to chromatin remodeling and increased gene expression. ersnet.org
Transrepression , on the other hand, is a mechanism by which the prednisolone-GR complex reduces the expression of certain genes, particularly those involved in inflammation. nih.govnih.gov This is often achieved through the GR monomer interfering with the function of other transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), without directly binding to DNA in many cases. atsjournals.orgconicet.gov.ar This "tethering" of the GR to these pro-inflammatory transcription factors prevents them from effectively promoting the expression of their target genes. atsjournals.orgersnet.org
The table below summarizes the key differences between these two mechanisms.
| Mechanism | GR State | DNA Binding | Key Interacting Factors | Primary Outcome on Gene Expression |
| Transactivation | Dimer | Binds to Glucocorticoid Response Elements (GREs) | Coactivators (e.g., CBP/p300) | Upregulation of target genes |
| Transrepression | Monomer | Often does not directly bind to DNA | Transcription factors (e.g., NF-κB, AP-1) | Downregulation of pro-inflammatory genes |
Prednisolone, through transactivation, upregulates the expression of several genes with anti-inflammatory properties. drugbank.compatsnap.com A notable example is the induction of Annexin A1 (also known as lipocortin-1), which inhibits phospholipase A2, an enzyme critical for the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. drugbank.compatsnap.compatsnap.com Prednisolone also enhances the expression of anti-inflammatory cytokines such as Interleukin-10 (IL-10). drugbank.commedrxiv.orgspandidos-publications.complos.org Furthermore, it can increase the production of Mitogen-activated protein kinase phosphatase-1 (MKP-1), which deactivates signaling pathways involved in inflammation. ersnet.org
The following table details some of the key anti-inflammatory genes induced by prednisolone.
| Gene | Protein Product | Function |
| ANXA1 | Annexin A1 | Inhibits phospholipase A2, thereby reducing the synthesis of arachidonic acid derivatives. drugbank.compatsnap.compatsnap.com |
| IL10 | Interleukin-10 | An anti-inflammatory cytokine that can suppress the production of pro-inflammatory cytokines. drugbank.commedrxiv.orgspandidos-publications.complos.org |
| DUSP1 | Mitogen-activated protein kinase phosphatase-1 (MKP-1) | Inactivates MAP kinases, which are involved in pro-inflammatory signaling. ersnet.org |
| IKBα | Inhibitor of kappa B alpha | Sequesters NF-κB in the cytoplasm, preventing its activation of pro-inflammatory genes. ersnet.org |
A cornerstone of prednisolone's therapeutic action is its ability to suppress the signaling networks that drive inflammation. drugbank.com This is primarily achieved by inhibiting the expression of genes that code for pro-inflammatory cytokines, chemokines, and adhesion molecules. nih.govspandidos-publications.com Prednisolone effectively represses the activity of key pro-inflammatory transcription factors like NF-κB and AP-1. patsnap.com By doing so, it downregulates the expression of a wide array of inflammatory mediators.
Studies have demonstrated that prednisolone treatment leads to a reduction in the expression of genes for cytokines such as Interleukin-4 (IL-4) and Interleukin-5 (IL-5). atsjournals.org It also suppresses the production of Tumor Necrosis Factor-alpha (TNF-α) and various chemokines and adhesion molecules that are crucial for the recruitment of inflammatory cells to sites of inflammation. medrxiv.orgspandidos-publications.complos.org
The table below lists some of the pro-inflammatory genes whose expression is suppressed by prednisolone.
| Gene | Protein Product | Role in Inflammation |
| IL4 | Interleukin-4 | A cytokine involved in allergic inflammation and T-cell differentiation. plos.orgatsjournals.org |
| IL5 | Interleukin-5 | A key cytokine for eosinophil development and activation. medrxiv.orgatsjournals.org |
| TNF | Tumor Necrosis Factor-alpha | A central mediator of acute inflammation. plos.org |
| CCL2 | Chemokine (C-C motif) ligand 2 | A potent chemoattractant for monocytes. spandidos-publications.complos.org |
| ICAM1 | Intercellular Adhesion Molecule 1 | A cell surface glycoprotein (B1211001) that facilitates the adhesion of leukocytes to the endothelium. medrxiv.org |
Investigation of Non-Genomic Mechanisms Associated with Prednisolone Activity
Beyond the well-documented genomic pathway, which involves the regulation of gene transcription and subsequent protein synthesis, prednisolone also elicits rapid biological effects through non-genomic mechanisms. nih.govnih.gov These actions are characterized by their rapid onset, occurring within seconds to minutes, and their independence from gene transcription and protein synthesis. nih.govannualreviews.org The non-genomic effects of glucocorticoids like prednisolone are multifaceted and can be initiated through several pathways, including direct physicochemical interactions with cellular membranes, activation of membrane-bound glucocorticoid receptors (GRs), and modulation of cytosolic GR-associated signaling cascades. nih.govnih.gov These rapid responses are crucial for understanding the immediate therapeutic effects observed, which are particularly relevant to the efficacy of its soluble prodrug, prednisolone 17-hemisuccinate, designed for situations requiring prompt physiological response.
The non-genomic actions of corticosteroids can involve the activation of various kinases, such as phosphoinositide 3-kinase (PI3K), protein kinase B (Akt), and mitogen-activated protein kinases (MAPKs). nih.gov Furthermore, these mechanisms can directly influence cellular excitability and signaling by modulating ion transport and second messenger systems. nih.govfrontiersin.orgnih.gov
Interaction with Cellular Membranes
One significant non-genomic mechanism of prednisolone involves its direct interaction with the lipid bilayer of cell membranes. nih.govrsc.org This interaction can alter the physicochemical properties of the membrane, thereby affecting its function. Research using molecular dynamics simulations and electrical impedance spectroscopy has shown that prednisolone can increase the ion permeability of phospholipid bilayers. rsc.org This effect is associated with structural changes in the membrane, such as a decrease in bilayer thickness and reduced lipid order. rsc.org By intercalating between lipids and forming stable interactions, prednisolone can push lipids apart, which may lower the energy barrier for the formation of ion-induced pores. rsc.org
In lymphocytes, prednisolone has been shown to directly affect the plasma membrane by blocking Ca²⁺ channels, thereby preventing calcium entry induced by arachidonic acid. researchgate.net This demonstrates a specific, non-genomic, membrane-level interaction that can rapidly alter cellular function.
| Study Focus | Model System | Key Findings | Reference |
| Membrane Permeability | Phospholipid Bilayers (POPC) | Prednisolone increases ion permeability, thins the bilayer, and reduces lipid order. | rsc.org |
| Membrane Structure | Phospholipid Bilayers | Steroids can intercalate between lipids, interacting with headgroups and interfacial water to disrupt membrane structure. | rsc.org |
| Lymphocyte Ion Channels | Human Lymphocytes | Prednisolone blocks plasma membrane Ca²⁺ channels, inhibiting arachidonic acid-induced Ca²⁺ influx. | researchgate.net |
Activation of Second Messenger Pathways
Prednisolone's non-genomic effects are also mediated through the modulation of intracellular second messenger signaling pathways. While glucocorticoids, in general, have been shown to rapidly activate cyclic AMP (cAMP) production through G protein-coupled receptors (GPCRs), the effects of prednisolone can be cell-type specific. nih.govoup.com For instance, one study on lymphocytes from patients with Acantholysis Bullosa found that prednisolone did not have a significant effect on mitogen-induced changes in intracellular cAMP levels. researchgate.net
However, corticosteroids can influence other second messenger systems. They can rapidly affect intracellular calcium ([Ca²⁺]i) homeostasis, not just by blocking influx, but also by potentially modulating release from intracellular stores, although prednisolone's effect on the latter appears minimal in lymphocytes. nih.govresearchgate.net The activation of cytosolic GR can also trigger signaling cascades that lead to the inhibition of phospholipase A2 activity, which in turn impairs the release of arachidonic acid, a key precursor for inflammatory mediators. nih.gov
| Pathway | Cell Type/System | Prednisolone/Corticosteroid Effect | Reference |
| cAMP Signaling | Human Airway Smooth Muscle Cells | Glucocorticoids (prednisone, fluticasone, budesonide) rapidly increase cAMP levels within minutes. | nih.gov |
| cAMP Signaling | Human Lymphocytes | Prednisolone showed no appreciable effect on mitogen-induced changes in cAMP content. | researchgate.net |
| Calcium Signaling | Human Lymphocytes | Prednisolone blocks arachidonic acid-induced Ca²⁺ entry but does not significantly modulate Ca²⁺ release from intracellular stores. | researchgate.net |
| Phospholipase A2 | General (GR-mediated) | Activated GR can inhibit phospholipase A2 activity and impair arachidonic acid release. | nih.gov |
Effects on Ion Channels
The rapid modulation of ion channel activity is another critical aspect of prednisolone's non-genomic action. These interactions can rapidly alter membrane potential and cellular excitability. nih.gov As mentioned, prednisolone directly blocks Ca²⁺ channels in the plasma membrane of lymphocytes. researchgate.net Studies on other corticosteroids have revealed a broader range of effects on various ion channels. For example, glucocorticoids can reduce intestinal Ca²⁺ absorption by diminishing the expression of the epithelial Ca²⁺ channel TRPV6, though this particular effect may involve genomic pathways due to its impact on protein expression. nih.gov
In the nervous system, corticosteroids can modulate the activity of neurotransmitter-gated ion channels, such as GABA-A receptors, and voltage-dependent Ca²⁺ or K⁺ channels, thereby influencing synaptic transmission. frontiersin.orgnih.gov Research on hippocampal neurons showed that various corticosteroids could reduce glycine-evoked currents (IGly) by decreasing the peak amplitude and accelerating desensitization, indicating a direct modulatory effect on ligand-gated ion channels. acs.org While these studies did not all use prednisolone specifically, they highlight a common mechanism for steroid hormones.
| Ion Channel | Tissue/Cell Type | Observed Effect of Prednisolone/Corticosteroids | Reference |
| Plasma Membrane Ca²⁺ Channels | Human Lymphocytes | Prednisolone blocks these channels, preventing Ca²⁺ influx. | researchgate.net |
| Epithelial Ca²⁺ Channel (TRPV6) | Mouse Duodenum | Prednisolone treatment diminished the expression of TRPV6, reducing Ca²⁺ absorption. | nih.gov |
| Glycine Receptors (Ligand-gated Cl⁻ channel) | Rat Hippocampal Neurons | Corticosteroids reduce the peak amplitude and accelerate the desensitization of glycine-evoked currents. | acs.org |
| GABA-A Receptors | Nerve Terminals | Neurosteroids can rapidly modulate GABA-A receptor function. | annualreviews.org |
Innovative Drug Delivery System Research for Prednisolone 17 Hemisuccinate
Polymeric Conjugates for Site-Specific or Sustained Release
Polymer-drug conjugates are a class of drug delivery systems where a drug is covalently attached to a polymer backbone, often via a linker. nih.gov This strategy can improve the drug's solubility, stability, and pharmacokinetic profile. nih.govnih.gov The linker's design is critical, as it must remain stable in circulation but allow for drug release at the target site through specific physiological triggers like pH changes or enzymatic cleavage. nih.gov
Dextran (B179266), a biocompatible and biodegradable polysaccharide, has been explored as a polymeric carrier for corticosteroids. nih.govnih.gov The design of dextran-drug conjugates involves attaching the drug to the polymer backbone using a linker that dictates the release kinetics. Research on a similar corticosteroid, methylprednisolone (B1676475) (MP), provides a model for this approach. In these studies, Methylprednisolone succinate (B1194679) (MPS) was conjugated to dextran using peptide linkers of varying lengths (1–5 Glycine residues). nih.gov
The synthesis is a multi-step process:
Esterification of the Drug : The corticosteroid is first converted to a succinate ester (like Prednisolone (B192156) 17-hemisuccinate) to provide a carboxyl group for conjugation. nih.gov
Linker Attachment : The succinate ester is then reacted with peptide linkers, which have been synthesized using solid-phase methods. nih.gov
Conjugation to Dextran : Finally, the drug-linker complex is covalently bonded to the dextran polymer. nih.gov
In vitro studies demonstrated that the rate of drug release was directly proportional to the length of the peptide linker. nih.gov Conjugates with longer linkers showed faster degradation and drug release in pH 7.4 buffer and in the presence of lysosomal enzymes, while all conjugates remained stable at a more acidic pH of 4.0. nih.gov This linker-dependent release mechanism allows for the fine-tuning of the drug's release profile to match specific therapeutic needs. nih.gov
Table 1: Components of Dextran-Corticosteroid Conjugate System and Their Functions
| Component | Example Material | Function |
| Polymer Backbone | Dextran (25 kDa) | Biocompatible carrier, enhances solubility and alters biodistribution. nih.gov |
| Drug | Methylprednisolone (as a model for Prednisolone) | Active therapeutic agent. nih.gov |
| Initial Linker | Succinic Anhydride (B1165640) | Forms a succinate ester with the drug (e.g., Prednisolone 17-hemisuccinate), providing a point of attachment. nih.gov |
| Variable Linker | Peptide chains (e.g., 1-5 Glycine residues) | Controls the rate of drug release; longer linkers lead to faster release in physiological conditions. nih.gov |
Development of Chitosan-Prednisolone Conjugates for Targeted Delivery to Specific Organs in Animal Models
Chitosan (B1678972), a natural polysaccharide derived from chitin, is another attractive polymer for drug delivery due to its biocompatibility, biodegradability, and cationic nature. nih.govnih.govmdpi.com Researchers have developed conjugates of Prednisolone with low molecular weight hydroxyethyl (B10761427) chitosan (LMWHC) for targeted delivery to the kidneys, a critical site for treating chronic renal diseases. nih.govthno.org
The synthesis involves conjugating Prednisolone to LMWHC using EDC/NHS chemistry, resulting in a stable LMWHC-Prednisolone conjugate. nih.gov The average amount of Prednisolone coupled to the LMWHC was found to be 76.7 ± 3.2 μg·mg⁻¹. thno.org
To track the conjugate in vivo, it was labeled with a fluorescent marker (fluorescein isothiocyanate, FITC). nih.gov Animal studies in rats demonstrated the targeting efficacy of the conjugate. Following intravenous administration, a significant amount of the FITC-labeled LMWHC-Prednisolone conjugate accumulated in the kidneys. nih.gov In contrast, when a simple mixture of FITC-LMWHC and free Prednisolone was administered, negligible fluorescence was detected in the kidneys. nih.gov This confirmed that the conjugation to LMWHC was responsible for the renal targeting. nih.govthno.org Preliminary pharmacodynamic studies in a rat model of minimal change nephrosis (MCN) showed that the conjugate could effectively alleviate the symptoms of the disease. nih.govthno.org
Table 2: Key Findings of Chitosan-Prednisolone Conjugate in Animal Models
| Parameter | Observation | Implication |
| Biodistribution | Significant accumulation of the LMWHC-Prednisolone conjugate was observed in the kidneys of rats after intravenous injection. nih.gov | Demonstrates the potential of LMWHC as a renal-targeting carrier. nih.govthno.org |
| Targeting Specificity | A physical mixture of LMWHC and free Prednisolone did not show kidney accumulation. nih.gov | Confirms that covalent conjugation is essential for targeted delivery. nih.gov |
| Therapeutic Efficacy | The conjugate effectively alleviated nephrotic syndrome in a rat model of minimal change nephrosis (MCN). nih.govthno.org | Suggests the conjugate is a promising candidate for treating chronic renal diseases. nih.govthno.org |
| Side Effect Profile | Treatment with the LMWHC-Prednisolone conjugate resulted in minimal glucocorticoid-induced osteoporosis over a 20-day period. nih.govthno.org | Targeted delivery may reduce systemic side effects associated with long-term steroid use. thno.org |
Nanosized Delivery Platforms for Enhanced Prodrug Performance
Nanosized delivery platforms, such as liposomes, nanoparticles, and microspheres, offer another promising avenue for improving the delivery of this compound. nih.gov These systems can protect the drug from degradation, control its release rate, and target it to specific tissues or cells. nih.govnih.gov
Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. nih.govutwente.nl For water-soluble prodrugs like this compound or Prednisolone phosphate (B84403) (PLP), the drug is entrapped within the aqueous core of the liposome (B1194612). nih.govlww.com
A common strategy involves using PEGylated liposomes, where polyethylene (B3416737) glycol (PEG) is attached to the liposome surface. nih.govlww.com This PEG coating helps the liposomes evade uptake by the immune system, allowing them to circulate in the bloodstream for extended periods. nih.govutwente.nl This prolonged circulation increases the likelihood of the liposomes accumulating at sites of inflammation, where the vasculature is often more permeable. nih.govnih.gov
Studies using PLP-loaded PEGylated liposomes in animal models of inflammation have shown that this formulation leads to higher drug concentrations at the inflamed site compared to the administration of free drug. nih.govnih.gov The liposomes are typically prepared by mixing an alcoholic solution of lipids (such as DPPC and cholesterol) and PEG-DSPE with an aqueous solution of the corticosteroid prodrug, followed by homogenization and ultrafiltration to remove unencapsulated drug. lww.com
Table 3: Characteristics of a Typical PEGylated Liposomal Prednisolone Formulation
| Parameter | Description / Value | Reference |
| Composition | DPPC, Cholesterol, PEG-DSPE, Prednisolone Phosphate | lww.com |
| Size | 90 - 110 nm | lww.com |
| Polydispersity Index | < 0.1 | lww.com |
| Zeta Potential | ~ -5 mV | lww.com |
| Drug Encapsulation | Prednisolone phosphate is entrapped in the aqueous core. | lww.com |
| Release Mechanism | Passive accumulation at inflammation sites followed by gradual drug release. | nih.govnih.gov |
Development and Characterization of Prednisolone-Containing Nanoparticles (e.g., by Spray Drying)
Nanoparticles formulated from biodegradable polymers represent another effective delivery system. jddtonline.inforesearchgate.net The spray drying technique is a scalable method used to produce these nanoparticles. jddtonline.infojddtonline.info In this process, a solution containing the drug (Prednisolone) and polymers (such as chitosan and pectin) is atomized into fine droplets inside a heated chamber. jddtonline.info The solvent rapidly evaporates, leaving behind solid drug-loaded nanoparticles, which are then collected. jddtonline.info
Research has shown the successful preparation of smooth, spherical Prednisolone-containing nanoparticles using this method. jddtonline.inforesearchgate.netjddtonline.info The characteristics of these nanoparticles can be controlled by adjusting the process parameters and the concentration of the polymers. jddtonline.infojddtonline.info For instance, increasing the polymer concentration has been found to increase the drug encapsulation efficiency. jddtonline.inforesearchgate.net
In vitro drug release studies of these nanoparticles demonstrated a sustained release profile over a 24-hour period, following zero-order kinetics. jddtonline.inforesearchgate.netjddtonline.info This controlled release is highly desirable for reducing dosing frequency and maintaining a stable therapeutic effect. jddtonline.infojddtonline.info
Table 4: Characterization of Prednisolone Nanoparticles Prepared by Spray Drying
| Formulation Code | Polymer Ratio (Chitosan:Pectin) | Average Particle Size (nm) | Drug Entrapment Efficiency (%) |
| F1 | 1:1 | 523 | 82.21 |
| F2 | 1:2 | 654 | 84.54 |
| F3 | 1:3 | 711 | 85.11 |
| F4 | 2:1 | 798 | 86.43 |
| F5 | 3:1 | 843 | 88.67 |
| F6 | 1:0 | 901 | 89.30 |
| (Data adapted from studies on spray-dried Prednisolone nanoparticles) jddtonline.inforesearchgate.netjddtonline.info |
Microsphere Systems for Controlled Release Studies in in vitro Models
Microspheres are larger than nanoparticles and are also widely used for controlled drug delivery. nih.govnih.gov They can be fabricated from various biocompatible and biodegradable polymers, including poly-lactic-co-glycolic acid (PLGA), ethyl cellulose, and alginate. nih.govplos.orgresearchgate.net Common preparation methods include oil-in-water (o/w) emulsion-solvent evaporation and prilling. nih.govplos.org
In the emulsion-solvent evaporation technique, a solution of the polymer and drug in an organic solvent is emulsified in an aqueous phase, and the solvent is then evaporated to form solid microspheres. nih.gov In prilling, a drug-polymer solution is passed through a nozzle to form droplets that fall into a cross-linking solution, forming gel-like beads. plos.orgsemanticscholar.org
The primary goal of these systems is to achieve sustained or targeted drug release. nih.govnih.gov In vitro release studies are crucial for evaluating their performance. These studies are typically conducted using dissolution apparatus that simulate physiological conditions, such as simulated gastric fluid (SGF, acidic pH) and simulated intestinal fluid (SIF, neutral pH). plos.orgsemanticscholar.org
For example, microspheres made from a blend of a time-dependent polymer (ethyl cellulose) and a pH-dependent polymer (Eudragit® S100) were designed for colon-targeted delivery of Prednisolone. researchgate.net In vitro tests showed that these microspheres limited drug release in the upper gastrointestinal tract conditions and provided a sustained release at the pH of the lower intestine. researchgate.net Another study used zinc-alginate beads, which showed gastro-resistant properties, releasing only about 24% of the encapsulated Prednisolone in SGF, followed by a more sustained release in SIF. plos.orgsemanticscholar.org The release profiles often follow a triphasic pattern: an initial burst release of surface-adsorbed drug, followed by diffusion-controlled release, and finally release through polymer erosion. nih.gov
Table 5: In Vitro Release Characteristics of Prednisolone from Different Microsphere Formulations
| Polymer System | Preparation Method | In Vitro Model | Key Release Findings |
| Ethyl Cellulose & Eudragit® S100 | Solvent Evaporation | SGF & SIF | Minimal release in SGF; pH-dependent sustained release in SIF, suitable for colon targeting. researchgate.net |
| Zn-Alginate | Prilling / Ionotropic Gelation | SGF & SIF | Gastro-resistant with ~24% release in SGF; sustained release in SIF. plos.orgsemanticscholar.org |
| PLGA | o/w Emulsion-Solvent Evaporation | Phosphate Buffer | Triphasic release pattern, achieving near-zero-order kinetics for sustained delivery. nih.gov |
Emerging Research Frontiers and Future Directions for Prednisolone 17 Hemisuccinate Studies
Design and Synthesis of Novel Prednisolone (B192156) Hemisuccinate Derivatives with Improved Pharmacological Profiles
The design and synthesis of novel derivatives of prednisolone are a primary focus for improving its physicochemical properties and therapeutic efficacy. nih.gov A major limitation of glucocorticoids like prednisolone is their low water solubility, which can be addressed by creating conjugates and prodrugs. nih.gov The synthesis of ester derivatives, such as the hemisuccinate, is a common approach. Research has also explored the creation of other derivatives, including those with amino acid and dipeptide moieties, to enhance aqueous solubility and bypass cellular efflux mechanisms like P-glycoprotein (P-gp). nih.govnih.gov
For instance, studies have shown that dipeptide prodrugs of prednisolone can significantly increase aqueous solubility and permeability across cell membranes. nih.govnih.gov These novel compounds are designed to be recognized by specific transporters, such as peptide transporters, facilitating their uptake. nih.gov The synthetic approaches for these covalent conjugates are varied and can be broadly categorized into low molecular weight and polymeric conjugates. nih.gov The goal is to create derivatives that not only have improved solubility but also target specific inflammatory sites, potentially reducing the required dosage and frequency of administration. nih.gov
Future research in this area will likely focus on creating more complex and targeted derivatives of Prednisolone 17-hemisuccinate. This could involve attaching moieties that actively target inflamed tissues, further reducing systemic exposure and associated side effects. The synthesis of these new chemical entities often involves multi-step reactions, starting with the parent prednisolone molecule and adding various functional groups to achieve the desired pharmacological properties. orientjchem.orgasianpubs.org
Application of Computational Chemistry and Advanced In Silico Drug Design for Prednisolone Prodrug Optimization
Computational chemistry and in silico drug design are revolutionizing the optimization of prodrugs like this compound. longdom.org These methods allow for the virtual screening of large libraries of potential derivatives and the prediction of their physicochemical and pharmacokinetic properties before synthesis, saving significant time and resources. researchgate.net Techniques such as molecular docking are used to simulate the interaction between a ligand (the prodrug derivative) and its protein target, predicting binding affinity and helping to optimize the lead compound. researchgate.netresearchgate.net
For prednisolone derivatives, in silico tools can be used to predict properties like absorption, distribution, metabolism, and excretion (ADME). researchgate.net This is particularly important for ocular drug delivery, where factors like lipophilicity and solubility play a crucial role in corneal permeability. researchgate.net By modeling these properties, researchers can design prodrugs with an optimal balance for enhanced absorption. Structure-based drug design (SBDD) is a key in silico approach that aims to predict the binding affinity of ligands to a target's binding site by simulating their interactions. nih.gov
The modern approach to prodrug design increasingly relies on computational methods to create linkers that allow for the controlled release of the parent drug. longdom.org This involves designing prodrugs based on intramolecular processes, using molecular orbital methods to predict the rate of cleavage without enzymatic catalysis. longdom.org This allows for a more predictable and programmable release of prednisolone from its hemisuccinate prodrug form.
Integration of Multi-Omics Technologies (e.g., metabolomics, proteomics) in Prodrug Biotransformation Research
The biotransformation of prodrugs like this compound into the active parent compound, prednisolone, is a critical step for its therapeutic effect. nih.gov Understanding this process in detail is essential for optimizing prodrug design. The integration of multi-omics technologies, including metabolomics and proteomics, offers a comprehensive approach to studying the complex biological interactions involved in prodrug metabolism. nih.govnih.gov
Metabolomics provides insights into the metabolic profiles of organisms, which can help in discovering the unique metabolic pathways involved in the biotransformation of a prodrug. nih.gov By analyzing the metabolites produced, researchers can identify the enzymes and biochemical reactions responsible for converting this compound to prednisolone. This can also reveal potential off-target metabolic effects. nih.govnih.gov Proteomics, the study of proteins, can identify the specific enzymes (e.g., esterases) that are highly expressed in target tissues and are responsible for the cleavage of the hemisuccinate ester. nih.gov
Combining these omics disciplines allows for a systems biology approach to understand how genetic, transcriptomic, proteomic, and metabolic factors collectively influence the efficacy and biotransformation of the prodrug. mdpi.com This integrated analysis can help identify biomarkers that may predict a patient's response to the drug and can guide the development of more personalized therapeutic strategies. frontlinegenomics.com The future of prodrug research will likely see an increased use of multi-omics to gain a holistic view of how these compounds behave in biological systems. nih.gov
Methodological Advancements in High-Throughput Screening and Characterization of Prednisolone Prodrugs
The discovery and development of novel prednisolone prodrugs are being accelerated by advancements in high-throughput screening (HTS) and analytical characterization methods. HTS allows for the rapid testing of large libraries of compounds to identify candidates with desired biological activities. uu.nl For prednisolone prodrugs, this could involve screening for improved anti-inflammatory effects or enhanced cellular uptake in relevant cell models. nih.gov
Once promising candidates are identified, detailed characterization is necessary. Advanced analytical techniques are crucial for this phase. For instance, liquid chromatography-tandem mass spectrometry (LC/MS/MS) is a highly sensitive method used to determine the concentration of prednisolone and its prodrugs in biological samples, which is essential for pharmacokinetic studies. nih.govjscimedcentral.com The characterization of solid-state properties, such as solubility and dissolution rate, is also fundamental for formulation development. scielo.br Techniques like X-ray diffraction are used to assess the physical form of the drug, which can impact its stability and bioavailability. scielo.br
Furthermore, methods to evaluate the interaction of prodrugs with biological systems are also advancing. For example, cell-based assays are used to study permeability and transport across biological barriers, such as the intestinal epithelium or the cornea. jscimedcentral.com The development of hydrogel-based delivery systems for prednisolone also requires specific characterization methods, such as determining porosity and cross-linking index, to ensure optimal drug release. ias.ac.in These methodological advancements are critical for efficiently moving new this compound derivatives from the laboratory to clinical application.
Research Findings on Prednisolone Prodrugs
| Prodrug/Derivative | Key Finding | Research Focus |
| Valine-Prednisolone (VP) | Showed about 13-fold higher aqueous solubility than prednisolone. nih.gov | Improving solubility and corneal absorption. nih.gov |
| Valine-Valine-Prednisolone (VVP) | Demonstrated about 10-fold higher aqueous solubility and bypassed P-gp mediated cellular efflux. nih.govnih.gov | Enhancing permeability and overcoming drug resistance mechanisms. nih.govnih.gov |
| Stereoisomeric Prodrugs (LDP and DLP) | Generated 1.6 to 2.1-fold higher systemic concentrations (AUC) after oral administration compared to prednisolone in rats. jscimedcentral.com | Investigating the impact of stereochemistry on oral absorption and plasma levels. jscimedcentral.com |
| 20β-hydroxy prednisolone | A microbially transformed derivative of prednisolone with potential for industrial production. nih.gov | Exploring biotransformation to create novel, bioactive derivatives. nih.gov |
| Prednisolone-loaded CS–OSA hydrogel | A hydrogel formulation showing controlled release and biocompatibility. ias.ac.in | Developing advanced drug delivery systems for sustained release. ias.ac.in |
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing and characterizing Prednisolone 17-hemisuccinate in laboratory settings?
- Methodological Answer : Synthesis typically involves esterification of prednisolone with succinic anhydride under controlled pH (e.g., alkaline conditions) to favor the 17-position esterification. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) for purity assessment. For novel compounds, elemental analysis and mass spectrometry (MS) are essential to confirm molecular weight (e.g., M = 474.54 g/mol) . Known compounds should cross-reference spectral data with literature .
Q. How can researchers optimize analytical methods to quantify this compound in complex biological matrices?
- Methodological Answer : Use reverse-phase HPLC with UV detection (e.g., 254 nm) and a C18 column. Internal standards (e.g., deuterated analogs like prednisolone-d8) improve accuracy in pharmacokinetic studies. Calibration curves should account for matrix effects, and validation parameters (precision, recovery, LOD/LOQ) must comply with ICH guidelines .
Advanced Research Questions
Q. What experimental designs are recommended to study the pH-dependent stability and acyl migration kinetics of this compound?
- Methodological Answer : Conduct kinetic studies at 25°C across a pH range (e.g., 1–12). Monitor degradation via HPLC, quantifying hydrolysis products (free prednisolone) and acyl migration products (e.g., 21-hemisuccinate). Use pseudo-first-order kinetics to calculate rate constants. Intramolecular catalysis by the terminal carboxyl group accelerates hydrolysis under acidic conditions (kinetic pKa ≈ 4.5) .
Q. How do researchers resolve contradictions in pharmacokinetic data for this compound across in vivo models?
- Methodological Answer : Apply physiologically based pharmacokinetic (PBPK) modeling to account for species-specific differences in protein binding, tissue distribution, and esterase activity. Validate models using plasma concentration-time profiles and tissue biopsy data. Address discrepancies by adjusting parameters like clearance rates or partition coefficients .
Q. What strategies mitigate biases in preclinical studies evaluating the anti-inflammatory efficacy of this compound?
- Methodological Answer : Follow NIH guidelines for preclinical research, including randomization, blinding, and power analysis to ensure adequate sample size. Use positive controls (e.g., methylprednisolone) and standardized inflammation models (e.g., carrageenan-induced edema). Report limitations in extrapolating rodent data to humans .
Methodological Frameworks
Q. How to formulate a FINER (Feasible, Interesting, Novel, Ethical, Relevant) research question for studying this compound’s mechanism of action?
- Methodological Answer : Align the question with gaps in literature (e.g., "Does acyl migration alter glucocorticoid receptor binding affinity?"). Ensure feasibility by verifying access to analytical tools (e.g., LC-MS/MS) and ethical compliance (e.g., animal welfare protocols). Use PICOT (Population, Intervention, Comparison, Outcome, Time) for clinical relevance .
Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound studies?
- Methodological Answer : Nonlinear regression (e.g., Hill equation) models EC50 values. For small sample sizes, non-parametric tests (e.g., Kruskal-Wallis) reduce type I/II errors. Report confidence intervals and effect sizes to enhance reproducibility .
Data Interpretation and Reporting
Q. How to handle conflicting results between in vitro stability assays and in vivo pharmacokinetic data?
- Methodological Answer : Reconcile discrepancies by testing metabolite formation (e.g., free prednisolone) in biological fluids. Consider interspecies differences in esterase activity or protein binding. Use sensitivity analysis in PBPK models to identify critical variables .
Q. What criteria validate the purity of this compound batches in synthetic studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
